molecular formula C19H21F3N4O B2673911 2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2200785-83-5

2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No.: B2673911
CAS No.: 2200785-83-5
M. Wt: 378.399
InChI Key: PITYCHGFRLMINY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
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Comparison with Similar Compounds

  • 2-Cyclopropyl-4-[4-({[6-methylpyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

  • 2-Cyclopropyl-4-[4-({[6-chloropyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

  • Uniqueness:

    • The trifluoromethyl group in 2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This distinction makes it particularly valuable in research and industrial applications where specific electronic characteristics are desired.

  • Biological Activity

    2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The molecular formula of this compound is C18H20F3N5C_{18}H_{20}F_3N_5 with a molecular weight of approximately 363.4 g/mol. The compound features a pyrimidine core, which is known for its diverse pharmacological properties.

    Property Value
    Molecular FormulaC18H20F3N5C_{18}H_{20}F_3N_5
    Molecular Weight363.4 g/mol
    CAS Number2327062-64-4

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

    Potential Targets:

    • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
    • Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways that are critical in disease progression.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    Antimicrobial Activity

    Studies have demonstrated that compounds with similar structural features possess antimicrobial properties. The presence of the pyrimidine ring and the trifluoromethyl group may contribute to this activity by interfering with bacterial cell wall synthesis or function.

    Antitumor Activity

    The compound's structure suggests potential antitumor effects, which are common among pyrimidine derivatives. It may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

    Antiparasitic Activity

    In related studies, compounds targeting PfATP4 have shown promising results against malaria parasites. The incorporation of polar functionalities in similar compounds has improved aqueous solubility and metabolic stability, enhancing their efficacy against parasites.

    Case Studies

    • Antiparasitic Efficacy : A study on structurally related compounds showed that modifications in the side chains significantly affected their antiparasitic activity against Plasmodium falciparum. Compounds with optimized lipophilicity demonstrated lower EC50 values (effective concentration) indicating higher potency against malaria parasites .
      Compound EC50 (μM) Activity
      Compound A0.064High potency against PfATP4
      Compound B0.577Moderate potency
    • Antitumor Mechanisms : Research on similar pyrimidine derivatives revealed that they could inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models .

    Properties

    IUPAC Name

    2-cyclopropyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-3-17(24-15)27-12-13-7-10-26(11-8-13)16-6-9-23-18(25-16)14-4-5-14/h1-3,6,9,13-14H,4-5,7-8,10-12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PITYCHGFRLMINY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C2=NC=CC(=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H21F3N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    378.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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